REACTION_CXSMILES
|
[CH3:1][C@H:2]1[O:9][C:7](=[O:8])[C@H:6]([CH3:10])[O:5][C:3]1=[O:4]>O>[CH3:1][CH:2]1[O:9][C:7](=[O:8])[CH:6]([CH3:10])[O:5][C:3]1=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1C(=O)O[C@H](C(=O)O1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Type
|
CUSTOM
|
Details
|
The crystals of DL-lactide are separated by filtration from the water phase
|
Type
|
DISSOLUTION
|
Details
|
are dissolved in such an organic solvent as acetone or MIBK
|
Type
|
CUSTOM
|
Details
|
thereby recrystallizing
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=O)OC(C(=O)O1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C@H:2]1[O:9][C:7](=[O:8])[C@H:6]([CH3:10])[O:5][C:3]1=[O:4]>O>[CH3:1][CH:2]1[O:9][C:7](=[O:8])[CH:6]([CH3:10])[O:5][C:3]1=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1C(=O)O[C@H](C(=O)O1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Type
|
CUSTOM
|
Details
|
The crystals of DL-lactide are separated by filtration from the water phase
|
Type
|
DISSOLUTION
|
Details
|
are dissolved in such an organic solvent as acetone or MIBK
|
Type
|
CUSTOM
|
Details
|
thereby recrystallizing
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=O)OC(C(=O)O1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C@H:2]1[O:9][C:7](=[O:8])[C@H:6]([CH3:10])[O:5][C:3]1=[O:4]>O>[CH3:1][CH:2]1[O:9][C:7](=[O:8])[CH:6]([CH3:10])[O:5][C:3]1=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1C(=O)O[C@H](C(=O)O1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Type
|
CUSTOM
|
Details
|
The crystals of DL-lactide are separated by filtration from the water phase
|
Type
|
DISSOLUTION
|
Details
|
are dissolved in such an organic solvent as acetone or MIBK
|
Type
|
CUSTOM
|
Details
|
thereby recrystallizing
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=O)OC(C(=O)O1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C@H:2]1[O:9][C:7](=[O:8])[C@H:6]([CH3:10])[O:5][C:3]1=[O:4]>O>[CH3:1][CH:2]1[O:9][C:7](=[O:8])[CH:6]([CH3:10])[O:5][C:3]1=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1C(=O)O[C@H](C(=O)O1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Type
|
CUSTOM
|
Details
|
The crystals of DL-lactide are separated by filtration from the water phase
|
Type
|
DISSOLUTION
|
Details
|
are dissolved in such an organic solvent as acetone or MIBK
|
Type
|
CUSTOM
|
Details
|
thereby recrystallizing
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=O)OC(C(=O)O1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |